
N~4~-(4-bromo-2-fluorophenyl)-6-methyl-2,4-pyrimidinediamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N~4~-(4-bromo-2-fluorophenyl)-6-methyl-2,4-pyrimidinediamine is a chemical compound that has been extensively studied for its potential use in scientific research. The compound is commonly referred to as BIBF1120 and is a potent inhibitor of several tyrosine kinases, including vascular endothelial growth factor receptor (VEGFR), fibroblast growth factor receptor (FGFR), and platelet-derived growth factor receptor (PDGFR). The compound has been shown to have potential applications in the treatment of cancer, pulmonary fibrosis, and other diseases.
Wirkmechanismus
BIBF1120 inhibits several tyrosine kinases, including N~4~-(4-bromo-2-fluorophenyl)-6-methyl-2,4-pyrimidinediamine, FGFR, and PDGFR. These kinases play important roles in the growth and proliferation of cancer cells and the formation of new blood vessels, which are necessary for tumor growth. By inhibiting these kinases, BIBF1120 can prevent the growth and spread of cancer cells and reduce the formation of new blood vessels.
Biochemical and Physiological Effects:
BIBF1120 has been shown to have potent anti-tumor and anti-angiogenic effects in preclinical models of cancer. The compound has also been shown to reduce the formation of new blood vessels in the lungs of mice with pulmonary fibrosis. In addition, BIBF1120 has been shown to have anti-inflammatory effects in preclinical models of lung disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of BIBF1120 is its potent anti-tumor and anti-angiogenic effects. The compound has been shown to be effective in preclinical models of cancer, and has the potential to be used in the treatment of several different types of cancer. However, one of the limitations of BIBF1120 is its potential toxicity. The compound has been shown to have toxic effects on the liver and kidneys in preclinical models, and further studies are needed to determine its safety and efficacy in humans.
Zukünftige Richtungen
There are several future directions for research on BIBF1120. One area of research is the development of new formulations of the compound that can be used in clinical trials. Another area of research is the identification of biomarkers that can predict response to BIBF1120 in patients with cancer or pulmonary fibrosis. Finally, further studies are needed to determine the safety and efficacy of BIBF1120 in humans, and to identify potential drug interactions and side effects.
Synthesemethoden
The synthesis of BIBF1120 involves several steps, including the reaction of 2-amino-4-methylpyrimidine with 4-bromo-2-fluoroaniline to form an intermediate product. This intermediate is then reacted with 2-chloro-N-methyl-N-(4-methyl-3-nitrophenyl)acetamide to form the final product, BIBF1120.
Wissenschaftliche Forschungsanwendungen
BIBF1120 has been extensively studied for its potential use in scientific research. The compound has been shown to have potent anti-angiogenic and anti-tumor effects in preclinical models of cancer. It has also been shown to have potential applications in the treatment of pulmonary fibrosis, a progressive lung disease characterized by scarring of the lung tissue.
Eigenschaften
IUPAC Name |
4-N-(4-bromo-2-fluorophenyl)-6-methylpyrimidine-2,4-diamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrFN4/c1-6-4-10(17-11(14)15-6)16-9-3-2-7(12)5-8(9)13/h2-5H,1H3,(H3,14,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCEZVRZHQZZJDT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N)NC2=C(C=C(C=C2)Br)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrFN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
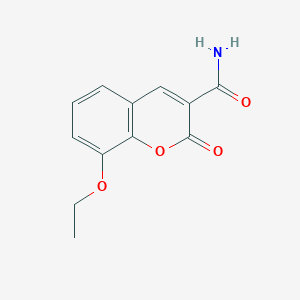
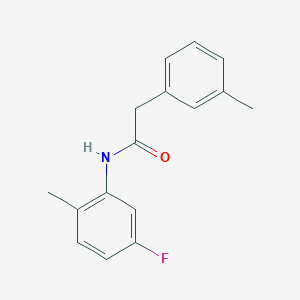
![4-(1-{[(1R*,2R*)-2-phenylcyclopropyl]carbonyl}piperidin-4-yl)pyridine](/img/structure/B5266615.png)
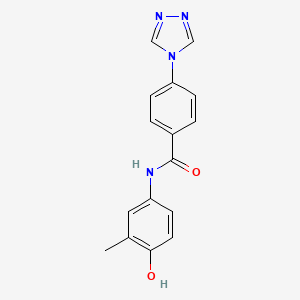
![3-[(2-bromo-4-nitrophenyl)amino]-1-(4-methylphenyl)-2-propen-1-one](/img/structure/B5266620.png)
![2-{[2,4-bis(dimethylamino)-5,8-dihydropyrido[3,4-d]pyrimidin-7(6H)-yl]carbonyl}pyridin-3-ol](/img/structure/B5266627.png)
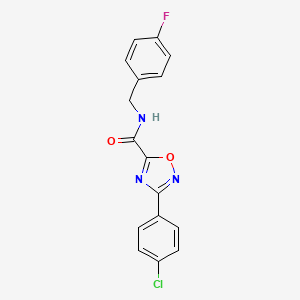
![rel-(4aS,8aR)-1-(2-aminoethyl)-6-[(4-methyl-2-thienyl)sulfonyl]octahydro-1,6-naphthyridin-2(1H)-one hydrochloride](/img/structure/B5266639.png)
![1-(3-furoyl)-4-[(2-methylpyridin-3-yl)oxy]piperidine-4-carboxylic acid](/img/structure/B5266641.png)
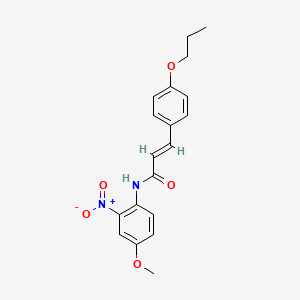
![N-[2-(3,4-dihydroquinolin-1(2H)-yl)ethyl]-1-ethyl-3-methyl-1H-pyrazole-4-carboxamide](/img/structure/B5266655.png)
![N-(3,4-dimethyl-5-isoxazolyl)-4-{[3-(3-methoxyphenyl)-3-oxo-1-propen-1-yl]amino}benzenesulfonamide](/img/structure/B5266670.png)
![5-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-3-(4-fluorophenyl)-1,2,4-oxadiazole](/img/structure/B5266678.png)
![N-cyclopropyl-2-[4-(3-methoxyphenyl)-1-piperazinyl]acetamide](/img/structure/B5266692.png)
